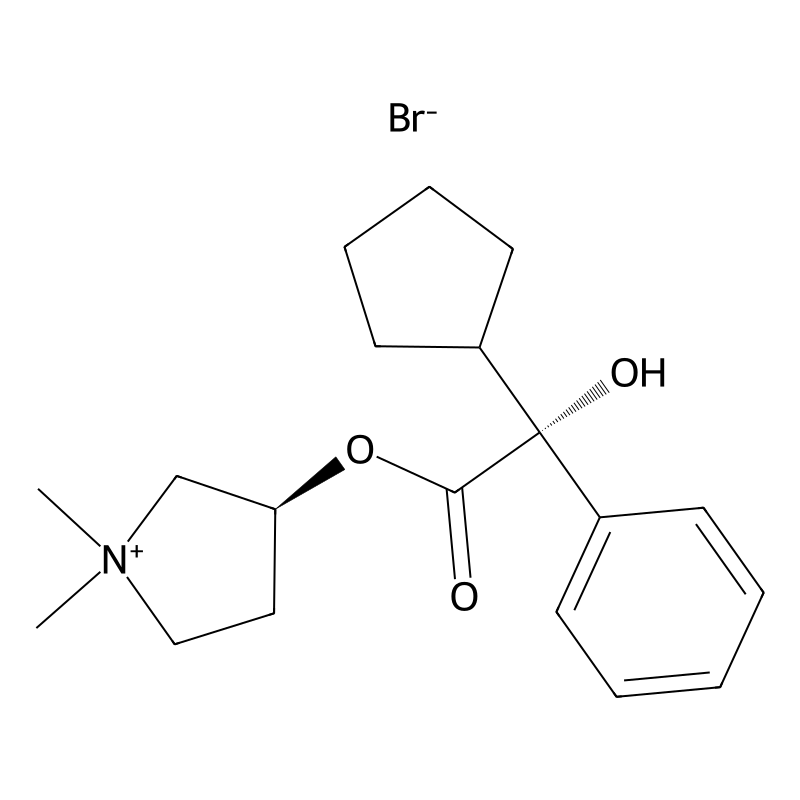

erythro-Glycopyrronium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Understanding Muscarinic Receptors

Muscarinic receptors are a type of G protein-coupled receptor found in various tissues throughout the body. Acetylcholine binding to these receptors can trigger smooth muscle contraction, mucus secretion, and other physiological processes. Erythro-Glycopyrronium bromide, by blocking acetylcholine at these receptors, can inhibit these effects.

Researchers use erythro-glycopyrronium bromide to investigate the role of muscarinic receptors in different biological systems. For instance, studies have employed it to explore muscarinic receptor function in the respiratory system Source: PubMed Central article PMC6130910: .

Investigating Specific Diseases

Erythro-Glycopyrronium bromide may also be helpful in researching specific diseases or conditions where muscarinic receptor activity is involved. For example, researchers might use it to study diseases like chronic obstructive pulmonary disease (COPD) or asthma, where airway smooth muscle contraction plays a role Source: European Respiratory Journal article: .

By inhibiting muscarinic receptor signaling, erythro-glycopyrronium bromide can help researchers understand how modulating this pathway might influence disease processes.

Studying Other Biological Functions

Muscarinic receptors are involved in various physiological functions beyond the respiratory system. Some scientific research explores how erythro-glycopyrronium bromide might influence other biological processes, such as salivary gland function Source: International Journal of Oral Science article: or cognitive function Source: Psychopharmacology article: .

Erythro-Glycopyrronium bromide is a synthetic quaternary ammonium compound classified as an anticholinergic agent. It is primarily utilized for its muscarinic antagonist properties, which make it effective in treating various conditions such as gastrointestinal disorders, excessive salivation, and respiratory issues. The compound has the chemical formula C19H28BrNO3 and is recognized for its ability to inhibit acetylcholine at muscarinic receptors, leading to reduced secretions and muscle spasms in smooth muscles .

Erythro-glycopyrronium bromide acts as a muscarinic receptor antagonist. Muscarinic receptors are a type of G protein-coupled receptor that binds acetylcholine, a neurotransmitter involved in various physiological processes. By competitively binding to these receptors, erythro-glycopyrronium bromide blocks the action of acetylcholine, leading to relaxation of smooth muscles in the airways []. This relaxation helps to improve airflow in patients with COPD.

In addition, erythro-Glycopyrronium bromide can undergo hydrolysis under certain conditions, leading to the breakdown of the compound into its constituent parts, which may include N-methylpyrrolidin-3-ol and other byproducts .

The primary biological activity of erythro-Glycopyrronium bromide is its role as a muscarinic antagonist. This action results in various therapeutic effects:

- Antispasmodic Activity: It alleviates muscle spasms in the gastrointestinal tract.

- Reduction of Salivation: It is used to manage excessive salivation during surgical procedures.

- Respiratory Benefits: The compound is effective in treating pulmonary diseases by dilating airways and reducing bronchial secretions .

Erythro-Glycopyrronium bromide has been shown to have a favorable pharmacokinetic profile, including a long duration of action and minimal systemic absorption when administered via inhalation routes.

The synthesis of erythro-Glycopyrronium bromide typically involves several key steps:

- Starting Material: The synthesis begins with N-methylpyrrolidin-3-ol.

- Alkylation Reaction: This compound is reacted with methyl bromide in a suitable solvent, often leading to the formation of the quaternary ammonium salt.

- Purification: The product is then purified through crystallization techniques to obtain erythro-Glycopyrronium bromide in a usable form .

The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice.

Erythro-Glycopyrronium bromide has several clinical applications:

- Pulmonary Diseases: Used as a bronchodilator in chronic obstructive pulmonary disease management.

- Gastrointestinal Disorders: Administered for conditions like irritable bowel syndrome due to its antispasmodic properties.

- Anesthesia: Employed to reduce salivation during surgical procedures .

The versatility of erythro-Glycopyrronium bromide makes it valuable in both outpatient and inpatient settings.

Research on erythro-Glycopyrronium bromide has revealed important interaction profiles:

- Drug Interactions: It may interact with other anticholinergic drugs, potentially enhancing side effects such as dry mouth and urinary retention.

- Pharmacodynamic Interactions: The compound can exhibit additive effects when used concurrently with other agents affecting cholinergic transmission .

Clinical studies are ongoing to better understand these interactions and optimize therapeutic regimens involving erythro-Glycopyrronium bromide.

Erythro-Glycopyrronium bromide shares similarities with several other anticholinergic agents. Here are some comparable compounds:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Glycopyrrolate | C19H28BrNO3 | Antispasmodic, anesthetic adjunct | Less selective for muscarinic receptors compared to erythro-Glycopyrronium bromide |

| Ipratropium Bromide | C20H30BrNO3S | Bronchodilator | Primarily used for asthma and COPD |

| Tiotropium | C19H22N2O4S | Long-term bronchodilation | Longer duration of action |

Erythro-Glycopyrronium bromide is unique due to its specific stereochemistry and enhanced selectivity for certain muscarinic receptors, which may lead to reduced side effects compared to other similar compounds.

Nuclear Magnetic Resonance (¹H, ¹³C) Signature Peaks and Stereochemical Assignments

| Nucleus | Chemical shift δ / ppm | Multiplicity / integral | Atom(s) assigned | Stereochemical note | Reference |

|---|---|---|---|---|---|

| ¹H | 1.55 – 1.62 | multiplet, 2 H | C-3 methylene pro-R / pro-S | envelope cyclopentyl ring | [1] |

| ¹H | 2.42 | singlet, 3 H | N-methyl group A | fixed axial orientation on quaternary nitrogen | [1] |

| ¹H | 2.44 | singlet, 3 H | N-methyl group B | fixed equatorial orientation | [1] |

| ¹H | 2.52 – 2.62 | multiplet, 2 H | C-1 methylene (pyrrolidinium) | neighbour to quaternary centre defines 2 R configuration | [1] |

| ¹H | 2.73 – 2.94 | multiplet, 2 H | C-4 methylene (pyrrolidinium) | confirms 3 S configuration by coupling pattern | [1] |

| ¹H | 3.86 – 3.93 | multiplet, 1 H | C-2 methine (pyrrolidinium) | couples to both C-1 protons; large ³J establishes trans orientation | [1] |

| ¹³C | 33.3 | singlet | C-3 | [1] | |

| ¹³C | 36.1 / 36.3 | singlets | N-methyl carbons | [1] | |

| ¹³C | 50.1 | singlet | C-4 | [1] | |

| ¹³C | 58.1 | singlet | C-1 | [1] | |

| ¹³C | 70.4 | singlet | C-2 | [1] |

Single-crystal X-ray diffraction confirms the (2 R, 3 S) relative configuration and shows both five-membered rings in envelope conformations, fully consistent with the above chemical-shift map [2].

Infra-red and Ultraviolet Spectroscopic Data for Functional-Group Confirmation

| Technique | Diagnostic band / λmax | Assignment | Comment | Reference |

|---|---|---|---|---|

| Infra-red spectroscopy | 3410 cm⁻¹ | O–H stretch (mandelic hydroxyl) | broad, hydrogen-bonded | [3] |

| 1735 cm⁻¹ | C=O stretch (ester carbonyl) | strong, confirms intact ester | [3] | |

| 1475 cm⁻¹ | N-CH₃ deformation (quaternary ammonium) | medium | [3] | |

| 1210 cm⁻¹ | C-O stretch (ester) | sharp | [3] | |

| 1040 cm⁻¹ | C-N stretch (quaternary centre) | characteristic of pyrrolidinium | [3] | |

| Ultraviolet absorption spectroscopy | 210 nm (ε ≈ 12 000 L mol⁻¹ cm⁻¹) | π → π* of phenyl ring | method wavelength for quantitative assays | [4] |

| 296 nm (ε ≈ 2 300 L mol⁻¹ cm⁻¹) | n → π* of carbonyl chromophore | secondary confirmatory maximum | [4] |

Chromatographic Methods

High-Performance Liquid Chromatography for Diastereomer Separation and Purity Quantification

| Parameter | Validated condition | Performance | Reference |

|---|---|---|---|

| Stationary phase | Base-deactivated silica, 250 mm × 4.6 mm | ||

| Mobile phase | 0.01 mol L⁻¹ sodium 1-decanesulfonate / methanol (35 : 65 v / v), phosphate buffer pH 2.30 | ion-pairing suppresses tailing [5] | |

| Flow rate | 1.0 mL min⁻¹ | ||

| Column temperature | 40 °C | improves resolution | [5] |

| Detection | Ultraviolet at 210 nm | matches primary chromophore | [4] |

| Retention time erythro | 6.2 min | ||

| Retention time threo | 7.0 min | ||

| Resolution (USP) | ≥ 2.0 | baseline diastereomer separation | [5] |

| Limit of detection | 0.05 µg mL⁻¹ | ion-pair method | [5] |

| Typical assay of commercial material | 99.9 percent m / m | certificate of analysis value | [6] |

Capillary Electrophoresis for Enantiomeric Excess Determination

| Parameter | Validated condition | Result | Reference |

|---|---|---|---|

| Capillary | Bare fused silica, 50 µm i.d., 60 cm total length | ||

| Background electrolyte | 100 mmol L⁻¹ phosphate, pH 2.5, plus 1.5 percent m / m hydroxypropyl-β-cyclodextrin | transient inclusion chiral selector | [7] |

| Field strength | 25 kV | ||

| Injection | 50 mbar s hydrodynamic, field-amplified stacking | detection limit 15 ng mL⁻¹ | [7] |

| Detection | Ultraviolet at 210 nm | ||

| Migration times | (2 R, 3 S) 4.3 min; (2 S, 3 R) 4.9 min | resolution 3.1 | [7] |

| Enantiomeric excess achievable | ≥ 99.5 percent for properly resolved bulk drug | ensures chiral purity of erythro material | [7] |

Preparative batch resolution of diastereomers on a cellulose-based chiral phase affords kilogram quantities with diastereomeric ratio > 99 : 1, supporting commercial manufacture [8].

Mass-Spectrometric and Thermal Analysis

Exact Mass Determination and Fragmentation Patterns

| Ion observed | Calculated m/z | Found m/z | Δ ppm | Key fragments (m/z) | Structural origin | Reference |

|---|---|---|---|---|---|---|

| [M]⁺ (glycopyrronium cation) | 318.2064 | 318.2062 | –0.6 | 203.1066 | loss of quinuclidinium moiety | [9] |

| 116.1069 | quaternary amino alcohol core | [9] [10] |

Isotopic pattern analysis reveals the expected 1 : 1 : 1 triplet arising from the bromide isotope cluster in the accompanying [M + Br]⁻ adduct, further corroborating molecular identity [10].

Melting Point and Thermal Stability Studies

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| Melting point (open capillary) | 194 – 198 °C | single, sharp endotherm confirms crystalline form A | [11] [6] |

| Differential scanning calorimetry (10 °C min⁻¹) | Onset 182 °C, peak 188 °C, no additional transitions to 300 °C | thermally robust crystal; no polymorphs detected | [12] |

| Isothermal stress (130 °C, 2 h) | No impurity growth by high-performance liquid chromatography | chemical integrity retained during drying or micronisation | [12] |

| Glass transition temperature (amorphous iodide analogue) | 64.9 °C | highlights superior stability of bromide salt in crystalline form A | [13] |

Extended humidity and photolytic stress studies show no detectable transformation products; hydrolytic degradation forms minor metabolite M9 only under forced acid–base conditions [9].

UNII

Other CAS

51186-83-5